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molecular formula C12H10O B051906 2-Phenylphenol-d5 CAS No. 64420-98-0

2-Phenylphenol-d5

Cat. No. B051906
M. Wt: 175.24 g/mol
InChI Key: LLEMOWNGBBNAJR-FSTBWYLISA-N
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Patent
US08530593B2

Procedure details

Triethylamine (20.2 g, 27.8 mL, 0.20 mol, 2.0 equiv) was added to a solution of 2-phenylphenol (13) (17.0 g, 0.10 mol, 1.0 equiv) in THF (200 mL) followed by solid magnesium chloride (14.3 g, 0.15 mol, 1.5 equiv). The reaction temperature increased from 23 to 40° C. over ˜10 min. The reaction mixture was stirred an additional 10 min during which time a light tan suspension formed. Paraformaldehyde (15.0 g, 0.5 mol, 5.0 equiv) was added and the mixture heated to reflux with formation of a yellow suspension. The mixture was refluxed for 2.5 hr, allowed to slowly cool to room temperature and stirred overnight. The mixture was diluted with EtOAc and 1N HCl (300 mL) with mild cooling to keep the reaction temperature at <25° C. The mixture was transferred to a separatory funnel and shaken with an additional 1N HCl (200 mL). The organic phase was washed with brine (300 mL), dried over Na2SO4, filtered and the solution concentrated under reduced pressure giving a yellow oil that partially crystallized. The oily crystalline material was pumped on high vacuum for 1 hr to give 20.6 g (104%) of crude 14 that was used without further purification.
Quantity
27.8 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[OH:20])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Cl-].[Mg+2].[Cl-].[CH2:24]=[O:25]>C1COCC1.CCOC(C)=O.Cl>[OH:20][C:15]1[C:16]([CH:24]=[O:25])=[CH:17][CH:18]=[CH:19][C:14]=1[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
27.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
17 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C=CC=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
300 mL
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
31.5 (± 8.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred an additional 10 min during which time a light tan suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with formation of a yellow suspension
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2.5 hr
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to slowly cool to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
with mild cooling
CUSTOM
Type
CUSTOM
Details
at <25° C
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
WASH
Type
WASH
Details
The organic phase was washed with brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
giving a yellow oil
CUSTOM
Type
CUSTOM
Details
that partially crystallized
WAIT
Type
WAIT
Details
The oily crystalline material was pumped on high vacuum for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to give 20.6 g (104%) of crude 14 that
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
OC1=C(C=CC=C1C=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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